N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide
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Overview
Description
The compound N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide is a complex organic molecule. It stands out due to its unique structure, which involves a combination of aromatic, heterocyclic, and amide groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the condensation of 4-chlorobenzoyl chloride with 1-benzylpiperazine to yield an intermediate. This intermediate is then coupled with a suitable pyrazolo[3,4-d]pyrimidine derivative under controlled conditions to form the final product. The reaction is generally carried out in a solvent like dimethylformamide (DMF) with catalysts such as triethylamine (TEA) under inert conditions.
Industrial Production Methods
For large-scale production, automated synthesis techniques, and high-throughput screening methods can be employed. The key is maintaining the reaction environment to ensure high yield and purity. Methods like recrystallization and chromatography are essential to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the benzylpiperazine moiety, leading to the formation of hydroxylated derivatives.
Reduction: : The compound can also be reduced under mild conditions to form various reduced products.
Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly at the chlorobenzamide and pyrazolo[3,4-d]pyrimidine regions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, Jones reagent
Reduction: : Lithium aluminium hydride, hydrogen gas with palladium catalyst
Substitution: : Alkyl halides, acyl chlorides, and organometallic reagents
Major Products
Hydroxylated benzylpiperazine derivatives
Reduced amide forms
Various substituted derivatives with functional groups altering the chemical and physical properties
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of more complex molecules. Its structure serves as a basis for developing novel heterocyclic compounds.
Biology
In biological research, this compound acts as a molecular probe for studying receptor-ligand interactions due to its ability to bind specific proteins or enzymes.
Medicine
Industry
The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as G-protein-coupled receptors or ion channels. This binding can either activate or inhibit the biological pathway, depending on the nature of the interaction. The molecular pathways involved may include signal transduction cascades leading to physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-bromobenzamide
Highlighting Uniqueness
Compared to other similar compounds, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide features a chlorobenzamide moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This specific structural component may confer unique binding affinities and biological activities not seen with other analogs.
This compound is a fascinating subject in both scientific research and industrial applications. Its intricate structure and versatile reactivity make it a valuable asset in various fields, from chemistry to medicine.
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O/c26-21-8-4-7-20(15-21)25(34)27-9-10-33-24-22(16-30-33)23(28-18-29-24)32-13-11-31(12-14-32)17-19-5-2-1-3-6-19/h1-8,15-16,18H,9-14,17H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMKTBNETYXHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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